molecular formula C7H13NOS B1420267 4-[(Oxiran-2-yl)methyl]thiomorpholine CAS No. 1042782-25-1

4-[(Oxiran-2-yl)methyl]thiomorpholine

Cat. No.: B1420267
CAS No.: 1042782-25-1
M. Wt: 159.25 g/mol
InChI Key: QUGHDRUSLXXOTQ-UHFFFAOYSA-N
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Description

4-[(Oxiran-2-yl)methyl]thiomorpholine is a chemical compound with the molecular formula C7H13NOS and a molecular weight of 159.25 g/mol It is characterized by the presence of an oxirane ring (epoxide) attached to a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms

Scientific Research Applications

4-[(Oxiran-2-yl)methyl]thiomorpholine has diverse applications in scientific research:

Mechanism of Action

Mode of Action

The mode of action of 4-(Oxiran-2-ylmethyl)thiomorpholine involves its reaction with other compounds. For instance, it reacts with aromatic dithiols to produce new substituted sulfur-containing propan-2-ols . The oxirane ring opening upon the action of aromatic dithiols follows a classic version and obeys the Krasuskii rule .

Biochemical Pathways

It’s known that the compound can undergo cationic polymerization , which could potentially influence various biochemical processes.

Result of Action

The result of the action of 4-(Oxiran-2-ylmethyl)thiomorpholine is the production of new substituted sulfur-containing propan-2-ols when it reacts with aromatic dithiols . These products could potentially have various applications in the chemical industry.

Action Environment

The action of 4-(Oxiran-2-ylmethyl)thiomorpholine can be influenced by various environmental factors. For instance, the green polymerization of this compound was performed in bulk under suitable conditions at a temperature of 40°C using an activated smectite clay catalyst, known as Maghnite-H+ (Mag-H+) as a proton source . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as temperature and the presence of catalysts.

Preparation Methods

The synthesis of 4-[(Oxiran-2-yl)methyl]thiomorpholine typically involves the reaction of morpholine with epichlorohydrin, followed by treatment with a base such as sodium hydroxide . The reaction proceeds as follows:

    Reaction of Morpholine with Epichlorohydrin: Morpholine reacts with epichlorohydrin to form an intermediate.

    Base Treatment: The intermediate is then treated with sodium hydroxide to yield this compound.

Industrial production methods may involve bulk synthesis under controlled conditions to ensure high yield and purity. The reaction is typically carried out at a temperature of around 40°C using a suitable catalyst .

Chemical Reactions Analysis

4-[(Oxiran-2-yl)methyl]thiomorpholine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted derivatives .

Comparison with Similar Compounds

4-[(Oxiran-2-yl)methyl]thiomorpholine can be compared with other similar compounds, such as:

    4-(Oxiran-2-ylmethyl)morpholine: Similar structure but contains an oxygen atom instead of sulfur.

    Epichlorohydrin: Contains an oxirane ring but lacks the thiomorpholine ring.

    Thiomorpholine: Lacks the oxirane ring but contains the thiomorpholine ring.

Properties

IUPAC Name

4-(oxiran-2-ylmethyl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS/c1-3-10-4-2-8(1)5-7-6-9-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGHDRUSLXXOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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